3-(4-Methoxy-3-nitrophenyl)propanal
CAS No.:
Cat. No.: VC20445493
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO4 |
---|---|
Molecular Weight | 209.20 g/mol |
IUPAC Name | 3-(4-methoxy-3-nitrophenyl)propanal |
Standard InChI | InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h4-7H,2-3H2,1H3 |
Standard InChI Key | KEZQPLCUWKAVCZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CCC=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physicochemical Properties
3-(4-Methoxy-3-nitrophenyl)propanal (CAS 20401-88-1) has the molecular formula C₁₀H₁₁NO₄ and a molar mass of 209.20 g/mol . The compound features a propanal chain (-CH₂-CH₂-CHO) attached to a 4-methoxy-3-nitrophenyl group. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | 1.28 g/cm³ (estimated) | |
LogP (Partition Coefficient) | 1.42 (predicted) |
The SMILES notation for the compound is COC1=CC(=C(C=C1)[N+](=O)[O-])CCC=O
, and its InChIKey is ZOXCMZXXNOSBHU-UHFFFAOYSA-N
. The nitro group at the 3-position and methoxy at the 4-position create electronic effects that influence reactivity, particularly in electrophilic substitution and reduction reactions.
Spectroscopic Data
While experimental spectroscopic data for 3-(4-methoxy-3-nitrophenyl)propanal is limited in publicly available literature, analogs such as 3-(4-methoxyphenyl)propanal provide insights . Key spectral features anticipated include:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1250 cm⁻¹ (C-O methoxy stretch) .
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¹H NMR: A triplet at δ 9.6–9.8 ppm (aldehyde proton), multiplets between δ 7.0–8.0 ppm (aromatic protons), and a singlet at δ 3.8–3.9 ppm (methoxy group) .
Synthesis and Process Optimization
Nitration of 3-(4-Methoxyphenyl)propanal
Parameter | Value |
---|---|
Yield Improvement | 59% (vs. previous methods) |
Waste Reduction | 40% |
Reaction Temperature | 0–5°C |
This approach, adapted from the nitration of 4-(4-methoxyphenyl)morpholine , demonstrates scalability and reproducibility, critical for industrial applications.
Alternative Synthetic Routes
While direct nitration is predominant, alternative strategies include:
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Friedel-Crafts Acylation: Using propanal derivatives and nitro-substituted methoxybenzenes, though this method risks regioselectivity issues .
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Reductive Amination: Converting nitro precursors to amino intermediates, followed by oxidation to the aldehyde .
Applications in Pharmaceutical Synthesis
Role as a Synthetic Intermediate
3-(4-Methoxy-3-nitrophenyl)propanal’s aldehyde group facilitates condensations to form Schiff bases or heterocycles. For example:
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Anticancer Agents: Structural analogs with nitro groups exhibit microtubule-destabilizing activity, as seen in (E)-N-aryl-2-arylethenesulfonamides .
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Anti-inflammatory Drugs: Similar propanal derivatives serve as precursors to metabolites like 4'-hydroxy flurbiprofen .
Case Study: Analgesic Development
A related compound, 2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal, is an intermediate in synthesizing 4'-hydroxy flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) metabolite . This underscores the potential of 3-(4-methoxy-3-nitrophenyl)propanal in designing NSAID derivatives.
Future Directions and Research Gaps
Catalytic Nitration Methods
Exploring heterogeneous catalysts (e.g., zeolites) could enhance nitro group regioselectivity and reduce sulfuric acid usage .
Biomedical Applications
Despite limited direct studies, the compound’s structural similarity to bioactive molecules warrants investigation into:
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Antimicrobial Activity: Nitro groups often enhance efficacy against resistant pathogens.
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Prodrug Design: Aldehyde moieties enabling targeted drug delivery via pH-sensitive linkages.
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